N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline” was published in the journal Zeitschrift für Kristallographie - New Crystal Structures . Another study reported the crystal structure of Schiff-based (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of related compounds, such as coumarin-3-carboxamides bearing tryptamine moiety, has shown significant anticholinesterase activity, highlighting the compound's potential in medicinal chemistry. The structure-activity relationship (SAR) studies have indicated that modifications on the coumarin scaffold, such as the introduction of benzyloxy moiety, can enhance anti-AChE activity, suggesting a similar possibility for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (Ghanei-Nasab et al., 2016).
Antioxidant Activity
Coumarin derivatives, including those similar to this compound, have been studied for their antioxidant activities. The research indicates that certain synthesized coumarins demonstrate significant antioxidant properties when compared with known antioxidants like ascorbic acid, suggesting that this compound could have similar potential (Kadhum et al., 2011).
Antibacterial Activity
Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, related in structure to the compound of interest, have shown antibacterial effects against Gram-negative and Gram-positive bacteria. This suggests that this compound might also possess antibacterial properties, warranting further investigation (Pouramiri et al., 2017).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized for the recognition of cyanide anions. Given the structural similarity, this compound may have potential applications as chemosensors, offering a rapid and sensitive detection mechanism for cyanide ions in various environments (Wang et al., 2015).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Safety and Hazards
The safety and hazards of similar compounds have been considered. For instance, one should avoid breathing mist, gas or vapours of such compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions of research on similar compounds could involve further investigation of their antitumor activities and the development of potential antitumor agents . Additionally, the design of new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties could be a potential future direction .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O7/c21-17(19-8-10-1-3-15-16(5-10)26-9-25-15)13-7-11-6-12(20(23)24)2-4-14(11)27-18(13)22/h1-7H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKUVNJMPQPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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